Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and an acetoxyphenyl moiety
Scientific Research Applications
Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate can be achieved through several methods. One common approach involves the esterification of 6-(2-hydroxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. Another method includes the acetylation of 6-(2-hydroxyphenyl)-6-oxohexanoic acid followed by esterification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate: Similar structure but with a hydroxy group instead of an acetoxy group.
Methyl 6-(2-acetoxyphenyl)-6-oxohexanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 6-(2-acetoxyphenyl)-5-oxohexanoate: Similar structure but with a ketone group at a different position.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetoxyphenyl moiety, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior.
Properties
IUPAC Name |
ethyl 6-(2-acetyloxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-20-16(19)11-7-5-9-14(18)13-8-4-6-10-15(13)21-12(2)17/h4,6,8,10H,3,5,7,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKHVNOUZUGOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645834 |
Source
|
Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-75-3 |
Source
|
Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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